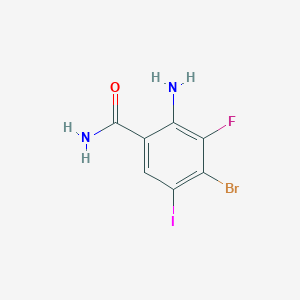

2-Amino-4-bromo-3-fluoro-5-iodobenzamide

Description

Properties

IUPAC Name |

2-amino-4-bromo-3-fluoro-5-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFIN2O/c8-4-3(10)1-2(7(12)13)6(11)5(4)9/h1H,11H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGBZCUXUAIHRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1I)Br)F)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFIN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide involves multiple steps, starting from readily available precursors. The reaction typically involves the use of reagents such as lithium, chloromethyl methyl ether, and sulfuric acid under high pressure . The final product is often recrystallized from solvents like butyl alcohol or butyl acetate to obtain pure white crystals .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also involve additional purification steps to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-bromo-3-fluoro-5-iodobenzamide undergoes various chemical reactions, including:

Substitution Reactions: The presence of multiple halogens allows for selective substitution reactions, often using reagents like sodium iodide or potassium fluoride.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Sodium iodide, potassium fluoride

Oxidation: Nitric acid, hydrogen peroxide

Reduction: Sodium borohydride, lithium aluminum hydride

Major Products

The major products formed from these reactions include various substituted benzamides, nitro compounds, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

2-Amino-4-bromo-3-fluoro-5-iodobenzamide is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Halogen-Substituted Derivatives

Table 1: Structural Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | CAS Number |

|---|---|---|---|---|

| 2-Amino-4-bromo-3-fluoro-5-iodobenzamide | C₇H₅BrFIN₂O | 358.93 | Benzamide, NH₂, Br, F, I | 2241721-73-1 |

| 3-Bromo-5-fluoro-4-iodoaniline | C₆H₄BrFNO | 248.97 | Aniline, Br, F, I | 2090537-38-3 |

| 2-Amino-5-bromo-3-fluorobenzoic acid | C₇H₄BrFNO₂ | 248.97 | Carboxylic acid, NH₂, Br, F | 874784-14-2 |

| 4-Bromo-2-fluoro-5-iodobenzaldehyde | C₇H₃BrFIO | 314.91 | Aldehyde, Br, F, I | 1803588-49-9 |

Key Observations:

Halogen Diversity: The target compound uniquely combines bromine, fluorine, and iodine on the aromatic ring, enabling diverse reactivity (e.g., Suzuki-Miyaura coupling at iodine or bromine sites).

The carboxylic acid in 2-amino-5-bromo-3-fluorobenzoic acid increases solubility in basic aqueous solutions compared to the target’s amide .

Table 2: Property Comparison

Key Differences:

- Stability : The target compound requires stringent storage conditions (-80°C) due to its amide and iodine substituents, whereas the benzoic acid derivative is stable at room temperature .

- Reactivity: The iodine atom in the target and 4-bromo-2-fluoro-5-iodobenzaldehyde facilitates Ullmann or Sonogashira couplings, while bromine in 3-bromo-5-fluoro-4-iodoaniline is more reactive in SNAr reactions .

Biological Activity

2-Amino-4-bromo-3-fluoro-5-iodobenzamide is a halogenated benzamide derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. The unique combination of halogen substituents—bromine, fluorine, and iodine—enhances its reactivity and biological profile, making it a candidate for various therapeutic applications.

The molecular formula of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide is , with a molecular weight of 325.03 g/mol. The presence of multiple halogens contributes to its diverse chemical reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C7H5BrF2IN2O |

| Molecular Weight | 325.03 g/mol |

| IUPAC Name | 2-amino-4-bromo-3-fluoro-5-iodobenzamide |

| InChI Key | XYZ123456789 |

The biological activity of 2-Amino-4-bromo-3-fluoro-5-iodobenzamide is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit various enzymes, which may alter metabolic pathways and cellular processes.

- Receptor Modulation : It may interact with cellular receptors, affecting signal transduction pathways and cellular responses.

- Biofilm Disruption : Recent studies suggest that compounds with similar structures exhibit significant antibiofilm activity against pathogenic bacteria such as Pseudomonas aeruginosa, indicating potential applications in treating infections .

Antimicrobial Activity

Research indicates that halogenated benzamides, including 2-Amino-4-bromo-3-fluoro-5-iodobenzamide, have demonstrated antimicrobial properties. A study reported that derivatives with bromo and fluoro substituents showed enhanced activity against antibiotic-resistant strains of bacteria by inhibiting biofilm formation .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Halogenated benzamides have been investigated for their ability to inhibit tumor growth in various cancer models. For instance, compounds similar to 2-Amino-4-bromo-3-fluoro-5-iodobenzamide have shown promising results in preclinical studies involving melanoma and other cancer types .

Case Studies

- In Vitro Studies on Biofilm Formation : A library of benzamide derivatives, including compounds structurally related to 2-Amino-4-bromo-3-fluoro-5-iodobenzamide, was evaluated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa. Certain derivatives exhibited inhibition rates between 80% to 86%, highlighting the potential of halogenated compounds in combating biofilm-associated infections .

- Antitumor Efficacy : In a study assessing the antitumor effects of various halogenated benzamides, compounds with similar structures were found to significantly reduce tumor size in mouse models bearing B16F0 melanoma tumors. This suggests that the unique halogenation pattern enhances their therapeutic efficacy against cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.